molecular formula C26H27ClN2O3 B10880946 {4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}(3-chlorophenyl)methanone

{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}(3-chlorophenyl)methanone

Cat. No.: B10880946
M. Wt: 451.0 g/mol
InChI Key: NPMMCVSJDLOTRV-UHFFFAOYSA-N
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Description

The compound {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(3-CHLOROPHENYL)METHANONE is a complex organic molecule with potential applications in various fields such as medicinal chemistry and material science. This compound features a piperazine ring substituted with a benzyloxy-methoxybenzyl group and a chlorophenyl methanone moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(3-CHLOROPHENYL)METHANONE typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(3-CHLOROPHENYL)METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(3-CHLOROPHENYL)METHANONE is studied for its potential as a pharmacological agent. Its interactions with various biological targets are of interest for drug discovery and development .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for further preclinical and clinical studies .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials .

Mechanism of Action

The mechanism of action of {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(3-CHLOROPHENYL)METHANONE involves its interaction with specific molecular targets. The piperazine ring and the benzyloxy-methoxybenzyl group may interact with receptors or enzymes, modulating their activity. The chlorophenyl methanone moiety may also contribute to the compound’s overall biological activity by interacting with hydrophobic pockets in target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(3-CHLOROPHENYL)METHANONE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the piperazine ring and the chlorophenyl methanone moiety allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C26H27ClN2O3

Molecular Weight

451.0 g/mol

IUPAC Name

(3-chlorophenyl)-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C26H27ClN2O3/c1-31-24-11-10-21(16-25(24)32-19-20-6-3-2-4-7-20)18-28-12-14-29(15-13-28)26(30)22-8-5-9-23(27)17-22/h2-11,16-17H,12-15,18-19H2,1H3

InChI Key

NPMMCVSJDLOTRV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OCC4=CC=CC=C4

Origin of Product

United States

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